molecular formula C11H8F3NO2 B171784 1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 15386-94-4

1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No. B171784
CAS RN: 15386-94-4
M. Wt: 243.18 g/mol
InChI Key: GQCQERWJFWBERU-UHFFFAOYSA-N
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Description

“1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione” is a chemical compound that belongs to the class of pyrrolidine diones . It contains a pyrrolidine-2,5-dione ring linked with a 3-(trifluoromethyl)phenyl group . This compound is of interest in the field of medicinal chemistry due to its potential biological activities .


Synthesis Analysis

The synthesis of “1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione” and similar compounds typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment are known to positively affect the anticonvulsant activity .


Molecular Structure Analysis

The molecular structure of “1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The pyrrolidine ring is non-planar due to its sp3 hybridization, contributing to the stereochemistry of the molecule and allowing efficient exploration of the pharmacophore space .

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibitor for Carbon Steel : New 1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and demonstrated to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. They exhibit increased efficiency with concentration and adhere to the steel surface predominantly through chemisorption processes (Zarrouk et al., 2015).

Complex Formation and Biological Activities

  • Complexes with Metal Ions : Complexes of cobalt (II), nickel (II), copper (II), and zinc (II) with certain pyrrolidine-2,5-dione derivatives have been synthesized, characterized, and analyzed for biological activity. These complexes display octahedral geometries and have potential applications in biochemistry and pharmacology (Vendan et al., 2010).

Organic Synthesis and Chemical Properties

  • Synthesis of Benzotriazolylsuccinimides : The condensation of N-phenylmaleimide with benzotriazole results in the synthesis of N-Phenyl-3-(benzotriazol-1-yl)pyrrolidine-2,5-dione, which includes benzotriazolylsuccinimides and maleimide fragments. This work contributes to the understanding of organic synthesis involving these compounds (Farion et al., 2008).
  • Oxidative Decarboxylation Reactions : Studies on oxidative decarboxylation reactions of acyclic α-amino acid derivatives activated by specific combinations of chemical reagents have been conducted, utilizing pyrrolidine-2,5-dione derivatives (Fan et al., 2009).

Applications in Luminescent Materials

  • Luminescent Polymers : Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, a derivative of pyrrolidine-2,5-dione, have been synthesized and characterized. These polymers exhibit strong fluorescence and are soluble in common organic solvents, indicating potential use in photonic and electronic applications (Zhang & Tieke, 2008).

Conversion and Synthesis Techniques

  • Conversion to Maleimide : The conversion of trans-3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation has been explored. The study provides insights into the thermodynamic and kinetic aspects of this reaction, contributing to the broader understanding of pyrrolidine-2,5-dione and maleimide derivatives in organic synthesis (Yan et al., 2018).

Potential Medicinal Chemistry Applications

  • Anticonvulsant Properties : New derivatives of 1-phenyl and 1-phenylamino-3-phenylpyrrolidine-2,5-dione have been synthesized and tested for anticonvulsant activity, showing promise in the development of new therapeutics for seizure disorders (Obniska et al., 2002).

Future Directions

The future directions in the research of “1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione” and similar compounds may involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the exploration of new synthetic strategies and the investigation of different pharmacophores in the pyrrolidine ring system could be promising future directions .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(15)17/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCQERWJFWBERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165466
Record name 2,5-Pyrrolidinedione, 3-(3-trifluoromethylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione

CAS RN

15386-94-4
Record name 1-[3-(Trifluoromethyl)phenyl]-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15386-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinimide, 2-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Pyrrolidinedione, 3-(3-trifluoromethylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-TRIFLUOROMETHYLPHENYL)SUCCINIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MM Ahire, SB Mhaske - ACS omega, 2017 - ACS Publications
An N-heterocyclic carbene-catalyzed intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides has been developed. A delicate balance between the Stetter …
Number of citations: 14 pubs.acs.org
K Nakashima, M Kawada, S Hirashima, A Kosugi… - Tetrahedron …, 2016 - Elsevier
A diaminomethyleneindenedione motif can serve as an excellent double hydrogen bonding donor. Bifunctional chiral primary amine 3 bearing a diaminomethyleneindenedione motif is …
Number of citations: 23 www.sciencedirect.com
中島康介, ナカシマコウスケ - 2016 - gifu-pu.repo.nii.ac.jp
第二章 スルホンアミド型有機触媒を用いたビニルスルホンと α 位分岐アルデヒドの不斉共役付加反応・・・・・・・・・・・・・・・・・・・・・・8 第一節 スルホンアミド型有機触媒の合成・・・・・・・・・・・・・・・・10 第二…
Number of citations: 1 gifu-pu.repo.nii.ac.jp

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